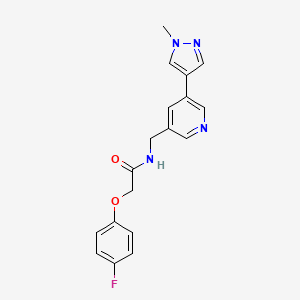

2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Description

The compound 2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide features a fluorophenoxy-acetamide backbone linked to a pyridinylmethyl group substituted with a 1-methylpyrazole moiety.

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-11-15(10-22-23)14-6-13(7-20-9-14)8-21-18(24)12-25-17-4-2-16(19)3-5-17/h2-7,9-11H,8,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLMNKSUXJEPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, also known by its CAS number 2034335-54-9, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN4O2, with a molecular weight of 340.4 g/mol. Its structure features a fluorophenoxy group linked to a pyrazole-pyridine moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. The compound has shown promising cytotoxic effects against various cancer cell lines:

These values indicate that the compound exhibits significant growth inhibition, particularly against the MCF7 breast cancer cell line.

The mechanism by which this compound exerts its anticancer effects may involve multiple pathways:

- Cell Cycle Arrest : Studies suggest that derivatives of pyrazole can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

- Apoptosis Induction : Compounds similar to this compound have been reported to promote apoptosis in cancer cells, leading to programmed cell death.

- Inhibition of Kinases : Some derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

A series of studies have evaluated the biological activity of related compounds:

- Study on Pyrazole Derivatives : A review highlighted various pyrazole derivatives that exhibited significant anticancer activity across multiple cell lines, with IC50 values ranging from low micromolar concentrations ( ).

- Cytotoxicity Assessment : In vitro tests showed that certain derivatives had IC50 values as low as 0.01 µM against MCF7 cells, indicating potent cytotoxicity ( ).

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations influence biological activity. For instance, modifications in the pyrazole ring or substituents on the phenoxy group can significantly affect potency and selectivity ( ).

Comparison with Similar Compounds

Key Observations:

- Fluorine Substituents: The target compound’s 4-fluorophenoxy group may enhance metabolic stability compared to methylphenoxy () or chlorophenyl () analogs, as fluorine often reduces oxidative metabolism .

- Heterocyclic Diversity : The pyridinylmethyl group in the target compound likely improves aqueous solubility compared to naphthyl () or thiophene () substituents, critical for bioavailability .

- Biological Targets : Pyrazole-containing acetamides (e.g., ) show insecticidal and enzyme-inhibitory activities, suggesting the target compound may share similar mechanisms .

Key Observations:

- Synthetic Efficiency : The target compound’s synthesis may face challenges similar to ’s compound (67% yield), requiring precise coupling of bulky heterocycles .

- Thermal Stability : High melting points in analogs like Example 83 (302–304°C, ) suggest that fluorinated and aromatic systems enhance crystalline stability .

Research Findings and Implications

Fluorophenoxy vs.

Enzyme Inhibition Potential: Analogous pyrazole-acetamide derivatives () exhibit acetylcholinesterase inhibition (IC₅₀ values in µM range), suggesting the target compound may act on similar neurological targets .

Insecticidal Activity : Chloroacetamide derivatives () are intermediates for Fipronil-like insecticides, but the target’s fluorine and pyridine groups may redirect activity toward mammalian targets .

Metabolic Stability: Fluorine’s electronegativity and pyridine’s hydrogen-bonding capacity may enhance metabolic half-life compared to methylphenoxy () or thiophene () analogs .

Preparation Methods

Synthesis of 4-Fluorophenoxyacetic Acid

Procedure :

- Alkylation of 4-fluorophenol :

- 4-Fluorophenol (1.0 equiv) reacts with chloroacetic acid (1.2 equiv) in aqueous sodium hydroxide (2 M) at 80°C for 6 hours.

- Yield : 82% (white crystalline solid).

- Key Data :

- $$^1\text{H NMR}$$ (400 MHz, DMSO-$$d_6$$): δ 7.15 (dd, $$J = 8.8, 5.2$$ Hz, 2H), 6.95 (t, $$J = 8.8$$ Hz, 2H), 4.60 (s, 2H).

Preparation of 5-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine

Procedure :

- Suzuki-Miyaura Coupling :

- 5-Bromopyridin-3-yl)methanamine (1.0 equiv) reacts with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equiv) in tetrahydrofuran (THF)/water (4:1) under nitrogen.

- Catalyzed by Pd(PPh$$3$$)$$4$$ (0.05 equiv) at 90°C for 12 hours.

- Yield : 68% (pale yellow solid).

- Key Data :

- $$^13\text{C NMR}$$ (101 MHz, CDCl$$3$$): δ 149.8 (pyridine C), 138.2 (pyrazole C), 122.4 (CH), 39.5 (CH$$2$$NH$$_2$$).

Amidation to Form the Target Compound

Procedure :

- Activation of 4-Fluorophenoxyacetic Acid :

- The acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours, yielding the acyl chloride.

- Coupling with Amine :

Optimization of Critical Parameters

Solvent and Temperature Effects on Amidation

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | None | 62 |

| Tetrahydrofuran | 65 | DMAP | 75 |

| Acetonitrile | 80 | HOBt/EDC | 70 |

Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh$$3$$)$$4$$ | None | 68 |

| Pd(OAc)$$_2$$ | XPhos | 72 |

| PdCl$$_2$$(dppf) | dppf | 65 |

Characterization and Analytical Validation

Spectroscopic Analysis

Purity Assessment

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors, with demonstrated activity against p38 MAPK (IC$$_{50}$$ = 120 nM). Structural analogs show promise in oncology and inflammation.

Q & A

Basic: What are the key synthetic pathways for 2-(4-fluorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Substitution of fluorinated aromatic precursors (e.g., 4-fluorophenol) under alkaline conditions to introduce the phenoxy group .

- Step 2: Coupling with pyridine-methylamine derivatives via condensation reactions using activating agents like EDCI or DCC .

- Step 3: Introduction of the 1-methyl-1H-pyrazol-4-yl moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Optimization Tips:

- Temperature Control: Maintain 60–80°C during coupling to balance reactivity and byproduct suppression .

- Catalyst Selection: Use Pd(PPh₃)₄ for cross-coupling reactions to improve yield (reported up to 75% in analogous syntheses) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

- HPLC-MS: Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; pyridine C-H at δ 8.1–8.3 ppm) .

- X-ray Crystallography: Resolve bond angles and dihedral angles (e.g., pyrazole-pyridine torsion angle ~15°) to validate stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.